Methyl 5-cyano-2-formyl-2-methylpentanoate
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Overview
Description
Methyl 5-cyano-2-formyl-2-methylpentanoate is an organic compound with the molecular formula C9H13NO3. It is a derivative of pentanoic acid and contains functional groups such as a cyano group, a formyl group, and an ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-cyano-2-formyl-2-methylpentanoate typically involves multi-step organic reactions. One common method includes the reaction of 2-methylpentanoic acid with appropriate reagents to introduce the cyano and formyl groups. The esterification process is then carried out to form the final compound. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyano-2-formyl-2-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) under basic conditions.
Major Products Formed
Oxidation: Formation of 5-cyano-2-formyl-2-methylpentanoic acid.
Reduction: Formation of 5-amino-2-formyl-2-methylpentanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 5-cyano-2-formyl-2-methylpentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-cyano-2-formyl-2-methylpentanoate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the formyl and ester groups can participate in various chemical reactions. These interactions can lead to the formation of new chemical bonds and the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methylpentanoate: Similar structure but lacks the cyano and formyl groups.
Methyl 5-cyano-2-methylpentanoate: Similar but lacks the formyl group.
Methyl 2-formyl-2-methylpentanoate: Similar but lacks the cyano group.
Uniqueness
Methyl 5-cyano-2-formyl-2-methylpentanoate is unique due to the presence of both cyano and formyl groups, which confer distinct reactivity and potential applications. Its combination of functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
919112-23-5 |
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Molecular Formula |
C9H13NO3 |
Molecular Weight |
183.20 g/mol |
IUPAC Name |
methyl 5-cyano-2-formyl-2-methylpentanoate |
InChI |
InChI=1S/C9H13NO3/c1-9(7-11,8(12)13-2)5-3-4-6-10/h7H,3-5H2,1-2H3 |
InChI Key |
ZWKKZDHIRBLHHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC#N)(C=O)C(=O)OC |
Origin of Product |
United States |
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